

Technical Support Center: Minimizing Carryover in Automated Liquid Handling Systems

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M4-D4

Cat. No.: B15598928

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize carryover in automated liquid handling systems.

Frequently Asked Questions (FAQs)

Q1: What is carryover in automated liquid handling?

A: Carryover is the unintentional transfer of a small amount of a liquid, analyte, or sample from one container to another during a pipetting process. This can lead to cross-contamination of samples, inaccurate results, and wasted reagents.

Q2: What are the primary causes of carryover?

A: Carryover can originate from several sources, including:

- **Tip Contamination:** Residual liquid adhering to the interior or exterior of the pipette tips (both fixed and disposable).
- **System Contamination:** Analyte adsorption to tubing, valves, and other components of the liquid handler's fluid path.
- **Improper Washing:** Inefficient or inadequate washing of fixed tips or the system between liquid transfers.

- **Liquid Properties:** High viscosity or low surface tension liquids are more prone to adhering to surfaces.
- **Pipetting Parameters:** Incorrectly optimized aspiration and dispense speeds, air gaps, and immersion depths can exacerbate carryover.

Q3: How can I prevent carryover in my experiments?

A: Proactive measures are key to minimizing carryover. These include:

- **Tip Selection:** Use low-retention or coated tips for viscous or "sticky" samples. For highly sensitive applications, sterile, filtered disposable tips are recommended to prevent aerosol contamination.
- **Wash Station Optimization:** For systems with fixed tips, ensure the wash station uses an appropriate wash solvent and sufficient volume to thoroughly clean the tips between dispenses. Multi-step washes with different solvents can be highly effective.
- **Method Development:** Optimize liquid classes for different reagents, adjusting parameters like aspiration/dispense speeds and delays to suit the liquid's properties.
- **System Maintenance:** Regularly inspect and maintain your liquid handler, including tubing, valves, and seals, to prevent residue buildup and wear.

Q4: When should I use fixed tips versus disposable tips?

A: The choice between fixed and disposable tips depends on the application and throughput.

- **Fixed Tips:** Are cost-effective for high-throughput applications and can be very precise. However, they require rigorous and validated washing protocols to prevent carryover.^{[1][2]}
- **Disposable Tips:** Are generally preferred for applications highly sensitive to cross-contamination, such as PCR and clinical diagnostics.^[3] They eliminate the risk of carryover from the tip itself but represent an ongoing consumable cost.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving carryover issues.

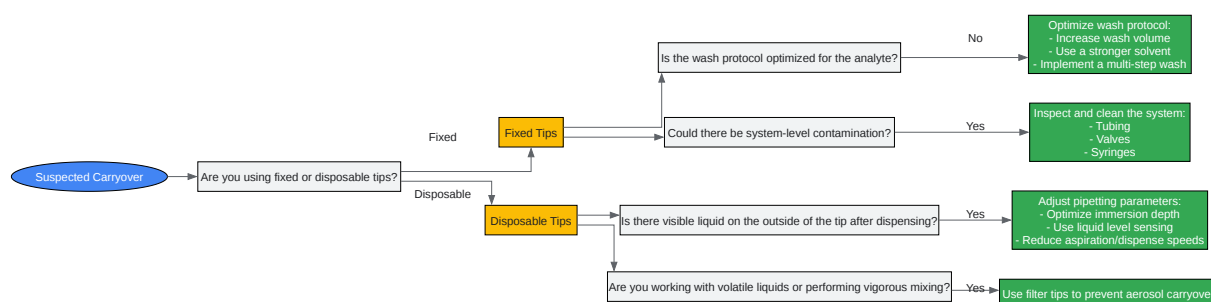
Issue: Suspected Carryover in Assay Results (e.g., unexpected positive results in negative controls)

Step 1: Confirm the Presence and Nature of Carryover

- Action: Perform a blank run immediately following a high-concentration sample.
- Interpretation:
 - Peak in Blank: Confirms carryover.
 - No Peak in Blank: The issue may lie elsewhere in the assay.

Step 2: Isolate the Source of Carryover

Use the following decision tree to pinpoint the potential source of the carryover.



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Caption: Troubleshooting workflow for identifying the source of carryover.

Quantitative Data on Carryover

The following tables summarize quantitative data on carryover from various studies.

Table 1: Comparison of Carryover Between Standard and Low-Retention Pipette Tips

Liquid Type	Pipette Tip Type	Average Liquid Retention (% of Total Volume)	Reference
10% Tween 20	Standard	1.5 - 2.5%	[4]
10% Tween 20	Low-Retention	0.2 - 0.5%	[4]
10% SDS	Standard	1.0 - 1.8%	[4]
10% SDS	Low-Retention	0.1 - 0.4%	[4]
80% Isopropanol	Standard	0.8 - 1.5%	[4]
80% Isopropanol	Low-Retention	0.1 - 0.3%	[4]

Table 2: Effect of Tip Coating on Carryover of Fluorescein

Tip Coating	Wash Volume (mL)	Carryover (% x 10^{-5})	Reference
Fluoropolymer	3.5	2.0	[5]
Sodium-Silicate Glass	3.5	2.2	[5]
Titanium Dioxide	3.5	2.5	[5]
Uncoated Stainless Steel	3.5	3.0	[6]

Experimental Protocols

Protocol 1: Carryover Quantification using Fluorescein Dye

This protocol provides a method for quantifying carryover using a fluorescent dye.

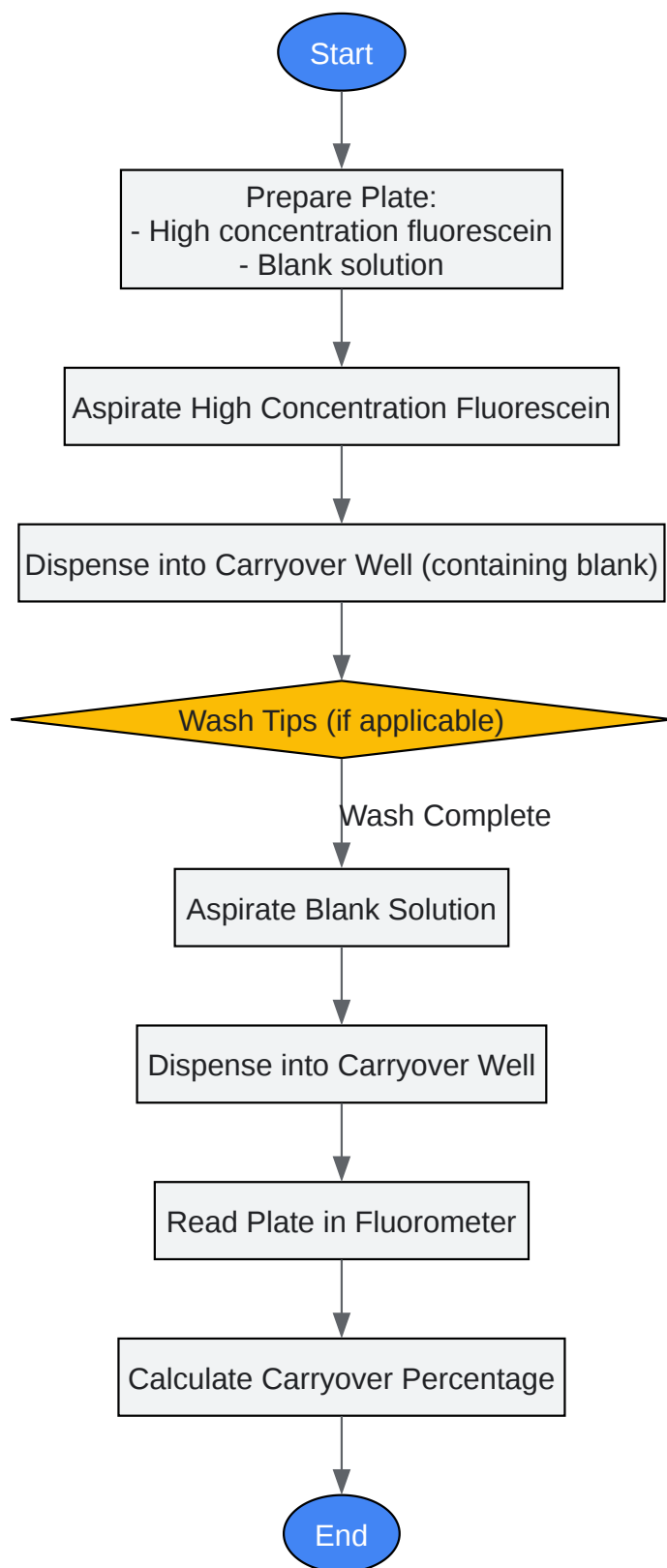
Materials:

- Automated liquid handler
- Fluorescein sodium salt stock solution (e.g., 1 mg/mL in a suitable buffer)
- Blank solution (the same buffer used for the fluorescein stock)
- 96-well black microplates
- Microplate fluorometer

Procedure:

- Prepare the plate: Fill a column of a 96-well plate with the blank solution and another column with the high-concentration fluorescein solution.
- Program the liquid handler: Create a sequence that aspirates from the high-concentration well and dispenses into a new well containing a known volume of blank solution. This is the "carryover well."
- Washing (for fixed tips): If using fixed tips, include a wash step after dispensing the fluorescein solution.
- Dispense into blank: After the wash step (or directly for disposable tips), aspirate from a blank well and dispense into the carryover well.
- Repeat: Repeat the process for a statistically relevant number of replicates.
- Read the plate: Measure the fluorescence of the carryover wells using a microplate fluorometer.

- Calculate Carryover:
 - Create a standard curve using serial dilutions of the fluorescein stock solution.
 - Determine the concentration of fluorescein in the carryover wells from the standard curve.
 - Calculate the carryover percentage using the formula: $(\text{Concentration in carryover well} / \text{Concentration of stock solution}) * 100$



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Caption: Experimental workflow for fluorescein-based carryover quantification.

Protocol 2: Carryover Quantification using LC-MS

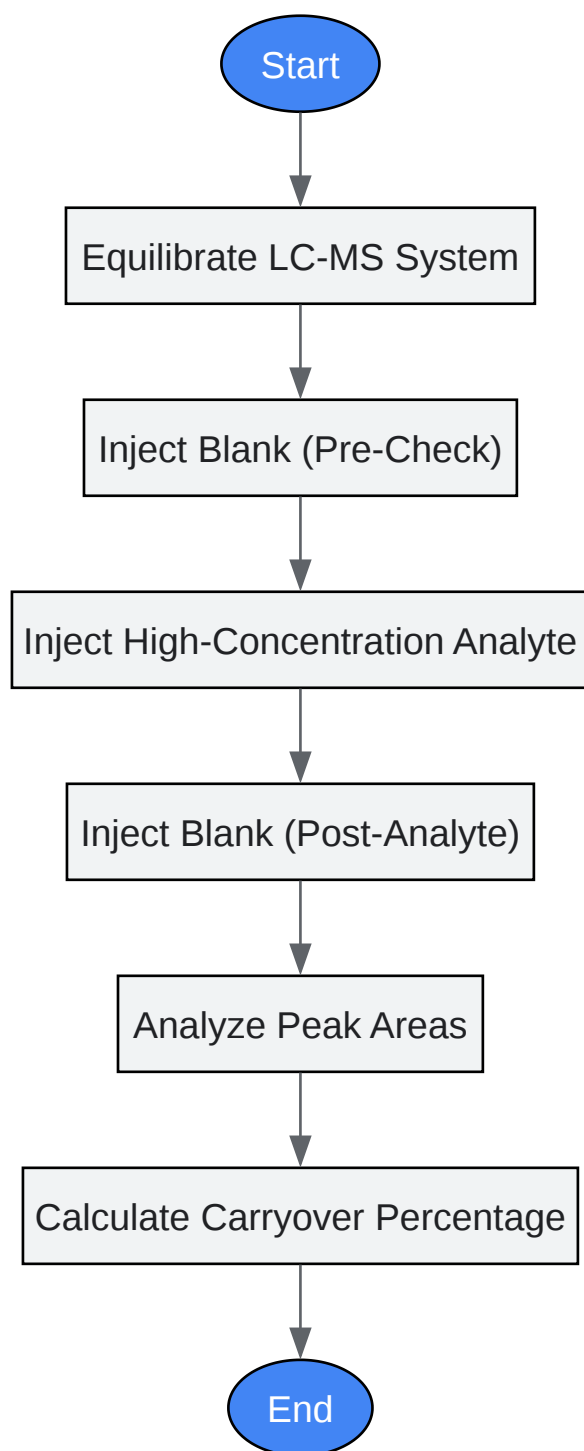
This protocol is suitable for identifying and quantifying carryover of specific analytes.

Materials:

- Automated liquid handler
- LC-MS system
- High-concentration analyte solution
- Blank solution (mobile phase or matrix)
- Appropriate vials and plates

Procedure:

- System Equilibration: Equilibrate the LC-MS system until a stable baseline is achieved.
- Blank Injection: Inject a blank solution to ensure the system is clean.
- High-Concentration Injection: Inject the high-concentration analyte solution.
- Blank Injection Series: Immediately following the high-concentration injection, perform a series of blank injections.
- Data Analysis:
 - Integrate the peak area of the analyte in the high-concentration injection and the subsequent blank injections.
 - Calculate the carryover percentage for the first blank injection using the formula: $(\text{Peak area in first blank} / \text{Peak area in high-concentration sample}) * 100$ ^[7]



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Caption: Workflow for LC-MS-based carryover quantification.

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